4-Ethyl-5-(piperidin-3-yl)-4H-1,2,4-triazole-3-thiol

Description

Structural Classification and Nomenclature

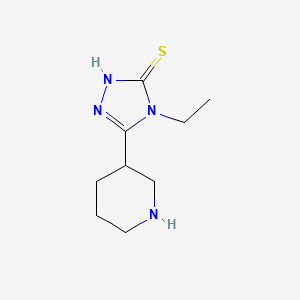

4-Ethyl-5-(piperidin-3-yl)-4H-1,2,4-triazole-3-thiol features a 1,2,4-triazole core substituted at positions 3, 4, and 5. The systematic IUPAC name derives from the following components:

- 4H-1,2,4-triazole : Indicates the parent ring system with three nitrogen atoms at positions 1, 2, and 4.

- 3-thiol : A sulfur atom replaces the oxygen in the thione tautomer at position 3.

- 4-ethyl : An ethyl group (-CH2CH3) attaches to the nitrogen at position 4.

- 5-(piperidin-3-yl) : A piperidine ring (a six-membered saturated heterocycle with one nitrogen atom) connects via its 3-position carbon to the triazole’s position 5.

The molecular formula C9H16N4S (molecular weight: 212.32 g/mol) reflects these substituents. The compound’s SMILES string (CCN1C(=NNC1=S)C2CCCNC2) encodes its connectivity: the ethyl group (CCN), triazole ring (C(=NNC1=S)), and piperidine moiety (C2CCCNC2).

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C9H16N4S | |

| Molecular Weight | 212.32 g/mol | |

| Key Substituents | Ethyl, Piperidin-3-yl |

The piperidine group introduces conformational flexibility, while the thiol moiety enables hydrogen bonding and metal coordination. X-ray crystallography of analogous triazole-thiols reveals planar triazole rings with substituents adopting axial or equatorial orientations depending on steric demands.

Historical Context of Triazole-Thiol Derivatives in Heterocyclic Chemistry

The discovery of 1,2,4-triazoles dates to 1885 when Bladin first characterized the triazole ring system. Early synthetic routes, such as the Pellizzari reaction (1896), involved cyclocondensation of acyl hydrazides with formamide derivatives. For example, heating benzamide with benzoyl hydrazide yielded 3,5-diphenyl-1,2,4-triazole, establishing foundational methodologies.

Triazole-thiols emerged as a distinct subclass in the mid-20th century, with researchers recognizing their utility as:

- Metal-binding agents : The thiol group’s affinity for transition metals enabled applications in catalysis and metalloenzyme inhibition.

- Bioisosteres : Thiol-containing triazoles mimic natural thiols like cysteine in drug design, enhancing target engagement.

- Building blocks : Functionalization at the thiol position (e.g., alkylation, oxidation) allowed diversification into sulfides, disulfides, and sulfonamides.

The integration of piperidine into triazole-thiol frameworks, as seen in 4-ethyl-5-(piperidin-3-yl)-4H-1,2,4-triazole-3-thiol, represents a modern advancement. Piperidine’s presence modulates lipophilicity and bioavailability, making such hybrids attractive for central nervous system-targeted therapies. Contemporary synthesis routes employ:

- Hydrazine-carbodithioate cyclization : Reacting hydrazine derivatives with carbon disulfide under basic conditions.

- Mitsunobu reactions : Coupling alcohols or amines to preformed triazole-thiols.

- Microwave-assisted synthesis : Accelerating cyclocondensation steps for improved yields.

For instance, the synthesis of 4-ethyl-5-(piperidin-3-yl)-4H-1,2,4-triazole-3-thiol involves condensing piperidin-3-carbaldehyde with thiocarbohydrazide, followed by ethylation at the triazole nitrogen. These methods contrast with early 20th-century approaches that relied on prolonged heating and hazardous reagents.

Properties

Molecular Formula |

C9H16N4S |

|---|---|

Molecular Weight |

212.32 g/mol |

IUPAC Name |

4-ethyl-3-piperidin-3-yl-1H-1,2,4-triazole-5-thione |

InChI |

InChI=1S/C9H16N4S/c1-2-13-8(11-12-9(13)14)7-4-3-5-10-6-7/h7,10H,2-6H2,1H3,(H,12,14) |

InChI Key |

DPMVMRWIEOONNX-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C(=NNC1=S)C2CCCNC2 |

Origin of Product |

United States |

Preparation Methods

Triazole Ring Construction

The 1,2,4-triazole ring is commonly synthesized by cyclization of hydrazine derivatives with carbonyl compounds:

- Hydrazine hydrate reacts with ethyl acetoacetate or similar β-ketoesters to form hydrazones.

- Subsequent cyclization under acidic or basic conditions leads to the formation of the 1,2,4-triazole core.

- The thiol group at position 3 is introduced by using thiocarbonyl precursors or via tautomerization from thione intermediates.

Attachment of the Piperidin-3-yl Group

- The piperidin-3-yl substituent can be introduced via nucleophilic substitution on a halogenated triazole intermediate.

- Alternatively, condensation of the triazole ring with 3-piperidone or piperidine derivatives under reductive amination or other coupling conditions may be employed.

- This step often requires mild heating and the use of solvents such as methanol or ethanol.

Preservation and Characterization of the Thiol Group

- The thiol group exists in equilibrium with the thione form; the equilibrium is pH-dependent.

- Under alkaline conditions, the thiol form predominates, which is reactive toward alkylating agents.

- Careful control of pH during synthesis and purification is critical to maintain the thiol functionality.

- Characterization by spectroscopic methods such as FTIR (showing S-H stretch), NMR, and mass spectrometry confirms the presence of the thiol group.

| Step | Reagents/Conditions | Description | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Hydrazine hydrate + β-ketoester | Formation of hydrazone intermediate | 80-90 | Stirring at room temperature |

| 2 | Cyclization under acidic/basic conditions | Formation of 1,2,4-triazole ring | 75-85 | Heating at 60-80 °C |

| 3 | Ethyl bromide + base (NaH, K2CO3) | Alkylation at N-4 position | 70-80 | Anhydrous solvent, inert atmosphere |

| 4 | Piperidin-3-yl substitution | Nucleophilic substitution or condensation | 65-75 | Mild heating, solvent: methanol |

| 5 | Purification | Recrystallization from water-methanol | - | Ensures purity and thiol integrity |

- Spectroscopic Analysis : FTIR confirms S-H stretching vibrations near 2550-2600 cm⁻¹; $$ ^1H $$ NMR shows characteristic signals for ethyl and piperidine protons; mass spectrometry confirms molecular ion peak corresponding to the expected molecular weight.

- Tautomeric Behavior : Studies indicate the thiol form is favored in alkaline media, facilitating alkylation reactions.

- Reactivity : The compound’s thiol group can undergo S-alkylation, which is exploited in derivative synthesis.

- Biological Activity Correlation : Structural modifications, including the ethyl and piperidine substitutions, influence solubility and biological target interactions, as shown in binding affinity assays.

| Reaction Step | Key Reagents | Solvent | Temperature | pH | Reaction Time | Yield (%) |

|---|---|---|---|---|---|---|

| Hydrazone formation | Hydrazine hydrate, β-ketoester | Ethanol or methanol | RT | Neutral | 2-4 h | 80-90 |

| Cyclization | Acid or base catalyst | Methanol or water | 60-80 °C | Acidic/basic | 3-6 h | 75-85 |

| Alkylation | Ethyl bromide, NaH or K2CO3 | Anhydrous DMF or THF | RT to 50 °C | Basic | 4-8 h | 70-80 |

| Piperidine substitution | Piperidine or 3-piperidone | Methanol | 40-60 °C | Neutral | 6-12 h | 65-75 |

| Purification | Water-methanol mixture | - | - | - | - | - |

The preparation of 4-Ethyl-5-(piperidin-3-yl)-4H-1,2,4-triazole-3-thiol involves a multi-step synthetic approach emphasizing the construction of the triazole ring, selective alkylation to introduce the ethyl group, and incorporation of the piperidin-3-yl substituent. The thiol group’s tautomeric nature requires careful pH control during synthesis to maintain its reactivity and presence. The described methods are supported by spectroscopic characterization and have been validated in related triazole-thiol derivative syntheses. These protocols provide a robust foundation for the synthesis of this compound for further biological and pharmaceutical investigations.

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-5-(piperidin-3-yl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazoles.

Substitution: The ethyl group and the piperidine moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Substitution: Alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

Oxidation: Disulfides or sulfonic acids.

Reduction: Dihydrotriazoles.

Substitution: Various substituted triazoles depending on the reagents used.

Scientific Research Applications

4-Ethyl-5-(piperidin-3-yl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-Ethyl-5-(piperidin-3-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, affecting enzymatic activities. The piperidine moiety can interact with receptors or ion channels, modulating their function. These interactions can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Key Characteristics :

- Molecular formula : C₉H₁₅N₅S

- Functional groups : Triazole (aromatic), thiol (nucleophilic), piperidine (basic, lipophilic).

- Potential applications: Not explicitly reported in the provided evidence, but structural analogs show bioactivity in antiviral, antioxidant, and insect modulation contexts.

Triazole-3-thiol derivatives exhibit diverse bioactivities depending on substituents at positions 4 and 3. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Functional Comparison of Triazole-3-Thiol Derivatives

Key Observations :

Substituent Effects on Bioactivity: Electron-donating groups (e.g., -NH₂ in AT and AP) enhance antioxidant capacity by stabilizing radical intermediates . Piperidine and pyridine rings improve lipophilicity, aiding membrane permeability and CNS targeting (e.g., VUAA1 targets insect olfactory receptors) .

Structural Hybridization: Coumarin-triazole hybrids (e.g., 4-ethyl-5-(thiophen-2-yl) derivatives) exhibit dual functionality: triazole-thiol provides reactivity, while coumarin enhances binding to viral proteases . Schiff base derivatives (e.g., phenoxybenzylidene-amino triazoles) leverage imine linkages for structural diversity and enhanced π-π stacking in molecular interactions .

Synthetic Flexibility :

- Alkaline cyclization (for piperidine-substituted triazoles) and Schiff base formation (for aromatic analogs) are common synthetic routes .

- Hybridization via thioether linkages (e.g., coupling with chloromethylcoumarin) broadens application scope .

Therapeutic Potential: Antiviral: Cyclopentenylamino-hydrazinyl triazoles show promise against coronaviruses via helicase inhibition . Antioxidant: Amino-substituted triazoles (AT, AP) outperform nitro- or benzyl-substituted analogs . Insect Modulation: VUAA1 and OLC15 demonstrate triazole-thiols' role in insect chemoreception .

Biological Activity

4-Ethyl-5-(piperidin-3-yl)-4H-1,2,4-triazole-3-thiol is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antibacterial, and antiviral properties as evidenced by various studies.

- Molecular Formula : C₉H₁₆N₄S

- CAS Number : 1258826-94-6

- Molecular Weight : 212.32 g/mol

Anticancer Activity

Recent studies have demonstrated that derivatives of 1,2,4-triazole, including 4-Ethyl-5-(piperidin-3-yl)-4H-1,2,4-triazole-3-thiol, exhibit significant anticancer properties.

Case Studies

-

Cytotoxicity Against Cancer Cell Lines :

- The compound was tested against various cancer cell lines such as human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1). Results indicated that certain derivatives showed enhanced cytotoxicity towards these cell lines compared to standard chemotherapeutics like Doxorubicin .

- Notably, compounds with specific substituents on the triazole ring demonstrated a higher selectivity for cancer cells over normal cells, suggesting potential for targeted therapy .

-

Mechanism of Action :

- The mechanism behind the anticancer activity is thought to involve the inhibition of cell proliferation and migration. For instance, a derivative of the compound was found to inhibit migration in cancer cells effectively, marking it as a candidate for further investigation as an antimetastatic agent .

Antibacterial Activity

The antibacterial properties of triazole derivatives have also been extensively studied.

Research Findings

- Inhibition Zones :

- Compounds related to 4-Ethyl-5-(piperidin-3-yl)-4H-1,2,4-triazole-3-thiol were tested against various bacterial strains including Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. The inhibition zones ranged from 10 mm to 17 mm depending on the specific derivative and concentration used .

- Comparative Analysis :

Antiviral Activity

While less explored than its anticancer and antibacterial properties, some studies have suggested potential antiviral effects.

Preliminary Data

Research indicates that triazole derivatives may exhibit antiviral activity by interfering with viral replication processes. However, specific data regarding 4-Ethyl-5-(piperidin-3-yl)-4H-1,2,4-triazole-3-thiol's antiviral efficacy is limited and warrants further investigation .

Summary of Biological Activities

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly used to prepare 4-Ethyl-5-(piperidin-3-yl)-4H-1,2,4-triazole-3-thiol?

- Methodological Answer : Synthesis typically involves cyclocondensation of thiosemicarbazide intermediates with carbonyl compounds. For example, hydrazinecarbothioamide derivatives (e.g., 2-isonicotinoyl-N-phenylhydrazinecarbothioamide) are cyclized in basic media to form the triazole-thiol core. Subsequent alkylation or functionalization at the sulfur or nitrogen positions introduces substituents like the piperidinyl group .

- Key Steps :

Formation of hydrazinecarbothioamide precursors.

Cyclization under basic conditions (e.g., NaOH/EtOH).

Purification via recrystallization or column chromatography.

Q. How is the structural characterization of this compound performed?

- Methodological Answer : Analytical techniques include:

- ¹H/¹³C-NMR : To confirm substituent positions and hydrogen bonding patterns.

- LC-MS : For molecular weight verification and purity assessment.

- Elemental Analysis : To validate empirical formulas.

- IR Spectroscopy : To identify functional groups (e.g., S-H stretching at ~2500 cm⁻¹) .

Q. What biological activities are associated with this triazole-thiol derivative?

- Methodological Answer : The compound exhibits enzyme inhibitory activity, particularly against α-amylase and α-glucosidase, due to its ability to form stable complexes with catalytic sites. This mechanism reduces carbohydrate digestion, suggesting antidiabetic potential. Researchers validate this using in vitro enzyme assays (e.g., DNSA method for α-amylase) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for synthesizing S-alkyl derivatives of this compound?

- Methodological Answer :

- Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance alkylation efficiency.

- Temperature Control : Microwave-assisted synthesis reduces reaction time (e.g., 60°C for 30 minutes vs. 24 hours conventional heating).

- Catalyst Use : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve yields in biphasic systems .

- Example Protocol :

- React triazole-thiol (1 eq) with alkyl halide (1.2 eq) in DMF/K₂CO₃ at 60°C for 4 hours. Isolate via precipitation in ice-water .

Q. What strategies resolve contradictory bioactivity data in enzyme inhibition assays?

- Methodological Answer :

- Orthogonal Assays : Cross-validate using fluorescence-based (e.g., 4-methylumbelliferyl substrates) and colorimetric (e.g., PNPG for α-glucosidase) methods.

- Enzyme Isoform Screening : Test against different isoforms (e.g., human vs. microbial α-glucosidase).

- Computational Validation : Molecular docking (e.g., AutoDock Vina) predicts binding modes and explains potency variations .

Q. How do computational studies enhance understanding of its mechanism of action?

- Methodological Answer :

- Docking Studies : Use crystal structures of target enzymes (e.g., PDB: 3LD6 for 14-α-demethylase) to identify key interactions (e.g., hydrogen bonds with piperidinyl nitrogen).

- ADME Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP, BBB permeability) to prioritize derivatives for in vivo testing .

Contradiction Analysis & Experimental Design

Q. How should researchers address discrepancies in reported antimicrobial activity?

- Methodological Answer :

Strain-Specific Testing : Evaluate against standardized microbial panels (e.g., ATCC strains).

Check Redox Interference : Use resazurin assays to distinguish true inhibition from thiol-mediated redox effects.

Synergistic Studies : Combine with known antifungals (e.g., fluconazole) to identify potentiating effects .

Q. What experimental designs improve reproducibility in triazole-thiol synthesis?

- Methodological Answer :

- Stoichiometric Precision : Use anhydrous conditions and stoichiometric controls for moisture-sensitive steps.

- Inert Atmosphere : Conduct alkylation under nitrogen/argon to prevent oxidation of the thiol group.

- Quality Control : Mandate ≥95% purity (HPLC) for biological testing .

Key Research Findings Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.